molecular formula C11H11BrO3 B1279097 2-Bromo-5,6-dimethoxy-indan-1-one CAS No. 2747-08-2

2-Bromo-5,6-dimethoxy-indan-1-one

Cat. No. B1279097
CAS RN: 2747-08-2
M. Wt: 271.11 g/mol
InChI Key: NSPWDODUFKPVMO-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dimethoxy-indan-1-one is a synthetic compound of the indane class of compounds, which are derivatives of indane. It is a heterocyclic aromatic compound with a molecular formula of C9H9BrO2. It is an important chemical intermediate used in the synthesis of drugs and other organic compounds. It is also used in the synthesis of a wide variety of pharmaceuticals, including anti-anxiety drugs, anti-depressants, anti-inflammatory drugs, and anti-cancer drugs.

Scientific Research Applications

Bromination Processes

  • Bromination of 5,6-dimethoxyindan-1-one with Br2 in various conditions can yield different brominated compounds, such as 2,4-dibromo and 4-bromo-5,6-dimethoxyindan-3-one, demonstrating the compound's utility in selective bromination processes (Choi & Ma, 2007).

Stability Studies

  • Investigations into the stability of alkoxy-substituted inden-2-ones, including derivatives of 5,6-dimethoxy-1,3-diphenylinde-2-one, suggest that methoxy substituents may enhance stability compared to unsubstituted counterparts (Bradshaw, Jones, & Nongrum, 1991).

Synthetic Applications

  • 2-Amino-5,6-dimethoxyindan hydrochloride, a derivative of 2-bromo-5,6-dimethoxy-indan-1-one, has been synthesized through a seven-step process, highlighting the compound's utility in multi-step organic syntheses (Göksu & SeÇen, 2005).
  • Research on Reformatsky reactions with indan-1-ones, including 5,6-dimethoxyindan-1-one, informs about the functional role of aryl substituents and their influence on product formation (Brewster, Chittenden, Pinder, & Skeels, 1972).

Structural and Crystallographic Studies

  • Bromination of 6,8-dimethoxy-3-methyl-1H-isochromen-1-one, a structurally related compound, results in the formation of bromo derivatives, offering insights into structural changes upon bromination (Tiouabi, Tabacchi, & Stoeckli-Evans, 2020).

Mechanism of Action

    Target of Action

    • AChE inhibitors are crucial in treating Alzheimer’s disease (AD), as they enhance cholinergic neurotransmission by preventing acetylcholine degradation. Notable AChE inhibitors include tacrine, donepezil, rivastigmine, huperzine, and galanthamine .

    Mode of Action

    • The compound likely occupies both the central and peripheral binding sites of AChE, thus addressing both catalytic and noncatalytic actions. Noncatalytic actions may include influencing β-amyloid peptide deposition and fibril formation .

Biochemical Analysis

Biochemical Properties

2-Bromo-5,6-dimethoxy-indan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in regioselective bromination reactions under acidic and basic conditions . The compound’s interactions with enzymes such as bromoperoxidases facilitate the incorporation of bromine atoms into organic molecules, thereby modifying their biochemical properties

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of various enzymes, depending on the context of the reaction . The compound’s bromine atom plays a crucial role in these interactions, facilitating the formation of covalent bonds with target biomolecules . This mechanism of action is essential for understanding how the compound influences biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is important for predicting the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding how the compound exerts its effects at the cellular level and for designing targeted therapeutic strategies.

properties

IUPAC Name

2-bromo-5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2/h4-5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPWDODUFKPVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448533
Record name 2-Bromo-5,6-dimethoxy-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2747-08-2
Record name 2-Bromo-5,6-dimethoxy-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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